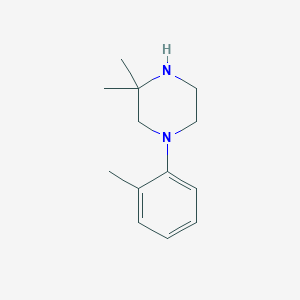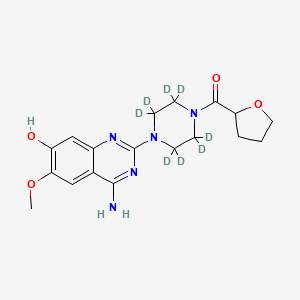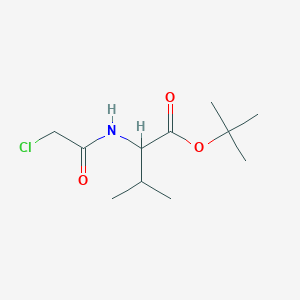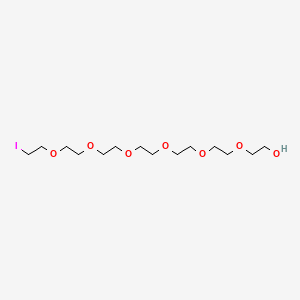
Iodo-PEG7-alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodo-PEG7-alcohol is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of an iodine atom attached to a PEG chain, which is terminated with an alcohol group. This compound is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Iodo-PEG7-alcohol typically involves the iodination of a PEG7-alcohol precursor. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom. A common method involves the use of iodine and a suitable oxidizing agent, such as sodium hypochlorite, in an organic solvent like dichloromethane. The reaction is usually performed at room temperature and monitored by thin-layer chromatography to ensure completion .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as column chromatography and recrystallization to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Iodo-PEG7-alcohol undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form a hydrogen atom, resulting in the formation of PEG7-alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile at room temperature.
Oxidation Reactions: Reagents such as pyridinium chlorochromate or potassium permanganate are used. The reactions are performed under acidic or basic conditions, depending on the desired product.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Reactions: Formation of PEG7 derivatives with various functional groups.
Oxidation Reactions: Formation of PEG7-aldehyde or PEG7-carboxylic acid.
Reduction Reactions: Formation of PEG7-alcohol.
Applications De Recherche Scientifique
Iodo-PEG7-alcohol has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules, such as PROTACs, which are used to study protein degradation pathways.
Biology: Employed in the development of bioconjugates for targeted drug delivery and imaging.
Medicine: Utilized in the design of therapeutic agents that can selectively degrade disease-causing proteins.
Industry: Applied in the production of advanced materials and coatings with specific properties.
Mécanisme D'action
The primary mechanism of action of Iodo-PEG7-alcohol involves its use as a linker in PROTACs. PROTACs are designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG7 chain provides flexibility and solubility, while the iodine atom allows for further functionalization .
Comparaison Avec Des Composés Similaires
Similar Compounds
Iodo-PEG4-alcohol: A shorter PEG chain with similar properties but different solubility and flexibility.
Iodo-PEG12-alcohol: A longer PEG chain that offers greater flexibility but may have different solubility characteristics.
Bromo-PEG7-alcohol: Similar structure but with a bromine atom instead of iodine, leading to different reactivity.
Uniqueness
Iodo-PEG7-alcohol is unique due to its specific chain length, which provides an optimal balance between flexibility and solubility. The presence of the iodine atom allows for versatile functionalization, making it a valuable tool in the synthesis of PROTACs and other complex molecules .
Propriétés
Formule moléculaire |
C14H29IO7 |
|---|---|
Poids moléculaire |
436.28 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C14H29IO7/c15-1-3-17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-18-4-2-16/h16H,1-14H2 |
Clé InChI |
IQUDESFTEXDVFH-UHFFFAOYSA-N |
SMILES canonique |
C(COCCOCCOCCOCCOCCOCCI)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


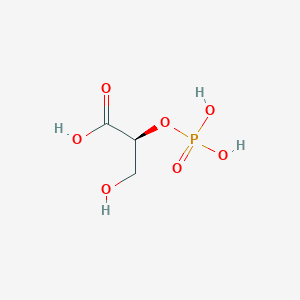
![(8R,9R)-16-methoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,8,9,17-tetrol](/img/structure/B15145024.png)
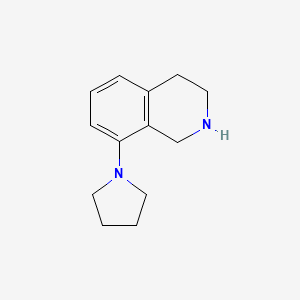
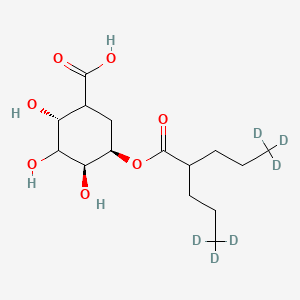
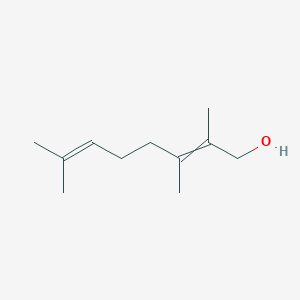
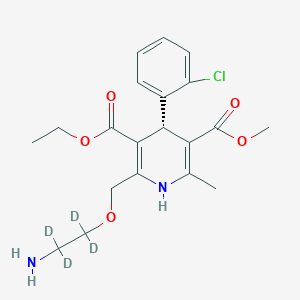
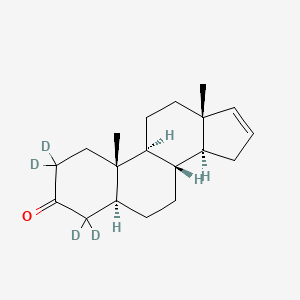
![11-Hydroxy-10-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyloxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B15145072.png)
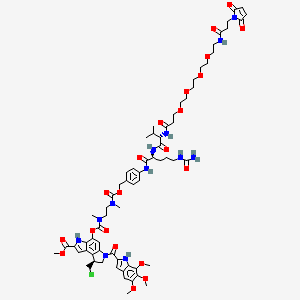
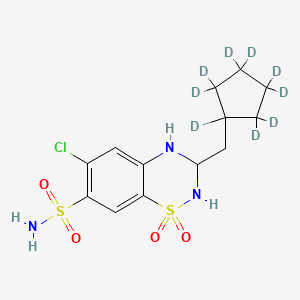
![1,2-Ethanediol,1-[(2S,4aR,4bS,7R,8aS)-2,3,4,4a,4b,5,6,7,8,8a,9,10-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-,2-acetate,(1R)-](/img/structure/B15145102.png)
